molecular formula C17H25NO4 B6610958 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid CAS No. 1259998-48-5

2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid

Cat. No.: B6610958
CAS No.: 1259998-48-5
M. Wt: 307.4 g/mol
InChI Key: VVNWXVJEAKLXSI-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid is an organic compound with the molecular formula C17H25NO4 It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Propanoic Acid Derivative: The Boc-protected amine is then reacted with 3-(propan-2-yl)benzaldehyde under reductive amination conditions to form the corresponding amine. This intermediate is subsequently oxidized to form the propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The Boc-protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with various biological targets. The isopropyl group on the phenyl ring may influence the compound’s binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: Similar structure but with the isopropyl group in a different position on the phenyl ring.

    2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the isopropyl group, making it less sterically hindered.

Uniqueness

The presence of the isopropyl group in 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-propan-2-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-11(2)13-8-6-7-12(9-13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNWXVJEAKLXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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